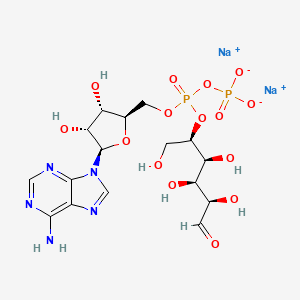

ADP-D-glucose disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H23N5Na2O15P2 |

|---|---|

Molecular Weight |

633.3 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] phosphate |

InChI |

InChI=1S/C16H25N5O15P2.2Na/c17-14-9-15(19-4-18-14)21(5-20-9)16-13(28)12(27)8(34-16)3-33-38(32,36-37(29,30)31)35-7(2-23)11(26)10(25)6(24)1-22;;/h1,4-8,10-13,16,23-28H,2-3H2,(H2,17,18,19)(H2,29,30,31);;/q;2*+1/p-2/t6-,7+,8+,10+,11+,12+,13+,16+,38?;;/m0../s1 |

InChI Key |

GKHSIFNCEDGFNS-KEUWAAFMSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of ADP-D-Glucose in Starch Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Starch, a primary storage polysaccharide in plants, is fundamental to human nutrition and various industrial applications. The biosynthesis of this complex carbohydrate is a tightly regulated process, with Adenosine diphosphate-D-glucose (ADP-D-glucose) serving as the central precursor. This technical guide provides an in-depth exploration of the critical role of ADP-D-glucose in starch biosynthesis. It details the enzymatic synthesis of ADP-D-glucose by ADP-glucose pyrophosphorylase (AGPase), its allosteric regulation, and its subsequent utilization by starch synthases to elongate glucan chains. This document also presents a compilation of quantitative data on key enzyme kinetics, detailed experimental protocols for the analysis of starch biosynthesis, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers in metabolic biology and drug development.

Introduction

Starch is a semi-crystalline polymer of glucose, composed of two distinct macromolecules: the essentially linear α-1,4-glucan, amylose, and the highly branched α-1,4- and α-1,6-glucan, amylopectin. Its synthesis is a cornerstone of plant metabolism, primarily occurring in plastids—chloroplasts in photosynthetic tissues for transitory starch and amyloplasts in storage organs like seeds, tubers, and roots for long-term storage. The direct precursor for the elongation of both amylose and amylopectin chains is ADP-D-glucose, which acts as the activated glucosyl donor. The synthesis of ADP-D-glucose is, therefore, a critical control point in the entire starch biosynthetic pathway.

The Synthesis of ADP-D-Glucose: A Tightly Regulated Gateway

The formation of ADP-D-glucose from glucose-1-phosphate and ATP is catalyzed by the enzyme ADP-glucose pyrophosphorylase (AGPase) . This reaction is a key regulatory step and is often the rate-limiting step in starch biosynthesis.

Reaction: Glucose-1-Phosphate + ATP ⇌ ADP-D-Glucose + Pyrophosphate (PPi)

The reaction is rendered effectively irreversible in vivo by the hydrolysis of pyrophosphate by inorganic pyrophosphatase, which pulls the equilibrium towards the synthesis of ADP-D-glucose.

Allosteric Regulation of ADP-glucose Pyrophosphorylase (AGPase)

AGPase is a heterotetrameric enzyme composed of two small (catalytic) and two large (regulatory) subunits. Its activity is finely tuned by allosteric regulation, which links the rate of starch synthesis to the plant's metabolic status, particularly the output of photosynthesis.

-

Activation by 3-Phosphoglycerate (3-PGA): 3-PGA, a primary product of the Calvin cycle, is a potent allosteric activator of AGPase. High levels of 3-PGA, indicative of active photosynthesis, stimulate AGPase activity and, consequently, starch synthesis.

-

Inhibition by Inorganic Phosphate (Pi): Inorganic phosphate acts as an allosteric inhibitor of AGPase. High concentrations of Pi, which can occur when photosynthesis is limited, inhibit the enzyme and reduce the flux of carbon towards starch.

The ratio of 3-PGA to Pi is a critical determinant of AGPase activity and, therefore, the rate of starch synthesis.

Utilization of ADP-D-Glucose by Starch Synthases

Once synthesized, ADP-D-glucose serves as the substrate for starch synthases (SS) , the enzymes responsible for elongating the α-1,4-glucan chains of starch.

Reaction: ADP-D-Glucose + (α-1,4-glucan)n ⇌ ADP + (α-1,4-glucan)n+1

Plants possess multiple isoforms of starch synthases, each with distinct roles in the synthesis of amylose and amylopectin.

-

Granule-Bound Starch Synthase (GBSS): This isoform is primarily responsible for the synthesis of amylose.

-

Soluble Starch Synthases (SSs): Multiple soluble isoforms (SSI, SSII, SSIII, SSIV) are involved in the elongation of the short and long chains of amylopectin.

The coordinated action of these starch synthase isoforms, along with branching and debranching enzymes, determines the final structure of the starch granule.

Quantitative Data on Key Enzymes

The kinetic properties of AGPase and starch synthases are crucial for understanding and modeling starch biosynthesis. The following tables summarize key quantitative data for these enzymes from various plant sources.

| Enzyme | Plant Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | Activator (A_0.5_ mM) | Inhibitor (I_0.5_ mM) | Reference |

| ADP-glucose Pyrophosphorylase (AGPase) | Potato Tuber | ATP | - | - | 3-PGA (0.035) | Pi (1.3 - 6.2) | |

| Barley Leaf | ATP | - | - | 3-PGA (micromolar range) | Pi (micromolar range) | ||

| Wheat Endosperm | ATP | - | - | Insensitive to 3-PGA | Pi (0.7), ADP (3.2) | ||

| Starch Synthase (SS) | Maize Endosperm (GBSSI) | ADP-glucose | 0.13 | - | - | - | |

| Wheat Endosperm (SSIIa) | ADP-glucose | 0.45 | - | - | - |

Signaling Pathways and Experimental Workflows

Starch Biosynthesis Pathway

The Landmark Discovery of ADP-D-Glucose as a Primary Glucosyl Donor

A pivotal moment in the understanding of carbohydrate metabolism occurred with the identification of adenosine diphosphate D-glucose (ADP-D-glucose) as the principal glucosyl donor for starch biosynthesis in plants and glycogen synthesis in bacteria. This in-depth technical guide explores the core discovery, presenting the key experiments, methodologies, and data that solidified the role of this crucial sugar nucleotide.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed look into the foundational research that shaped our current understanding of polysaccharide synthesis.

The Precursor Landscape: Uridine Diphosphate Glucose (UDPG)

Prior to the discovery of ADP-glucose's role, uridine diphosphate glucose (UDPG) was the most well-known sugar nucleotide, implicated in various glycosylation reactions. Initial studies by Leloir and his colleagues had shown that an enzyme preparation from beans could catalyze the transfer of glucose from UDPG to starch primers. However, the observed rates of transfer were relatively low, suggesting that another, more efficient, glucosyl donor might be involved in starch biosynthesis in vivo.

The Breakthrough: A More Potent Donor

The seminal work of Luis F. Leloir's team, particularly the research published by Recondo and Leloir in 1961, provided the first direct evidence for the superiority of ADP-glucose in starch synthesis. Their experiments demonstrated that a purified enzyme preparation from sweet corn catalyzed a significantly faster transfer of glucose from ADP-glucose to a starch primer compared to UDP-glucose.

Comparative Analysis of Glucosyl Donors

The core of the discovery lay in a direct comparison of the efficacy of various synthetic nucleoside diphosphate sugars as substrates for starch synthase. The results were striking, with ADP-glucose exhibiting a reaction rate approximately tenfold faster than that of UDP-glucose.

Table 1: Comparative Rates of Glucose Transfer from Different Nucleoside Diphosphate Glucoses

| Glucosyl Donor | Relative Reaction Rate (%) |

| ADP-glucose | 100 |

| UDP-glucose | 10 |

| CDP-glucose | <1 |

| GDP-glucose | <1 |

Data compiled from the findings of Recondo and Leloir (1961).

Table 2: Incorporation of 14C-Glucose into Starch from ADP-14C-Glucose and UDP-14C-Glucose

| Substrate | Radioactivity Incorporated (c.p.m.) |

| ADP-14C-Glucose | 2,500 |

| UDP-14C-Glucose | 260 |

Data represents the counts per minute (c.p.m.) of radiolabeled glucose incorporated into starch under identical experimental conditions, as reported by Recondo and Leloir (1961).

Experimental Protocols

The following sections detail the key experimental methodologies employed by Leloir and his team, which were instrumental in the discovery.

Preparation of Starch Synthase from Sweet Corn

-

Source Material: Immature sweet corn kernels were used as the enzyme source.

-

Homogenization: The kernels were homogenized in a suitable buffer (e.g., Tris-HCl) to extract the cellular components.

-

Centrifugation: The homogenate was subjected to differential centrifugation to pellet the starch granules, with which the starch synthase enzyme is associated.

-

Washing: The starch pellet was washed multiple times with buffer to remove soluble proteins and other contaminants.

-

Enzyme Solubilization: The starch synthase was solubilized from the starch granules using a buffer containing a high concentration of a chaotropic agent, such as urea or guanidinium chloride, followed by dialysis to remove the chaotrope and refold the enzyme.

Starch Synthase Activity Assay

The activity of starch synthase was determined by measuring the incorporation of 14C-labeled glucose from a sugar nucleotide donor into a starch primer.

-

Reaction Mixture: The assay mixture contained the following components in a final volume of 0.2 mL:

-

Tris-HCl buffer (pH 8.0)

-

Starch primer (amylopectin or glycogen)

-

14C-labeled ADP-glucose or UDP-glucose

-

Purified starch synthase preparation

-

-

Incubation: The reaction was incubated at 37°C for a defined period (e.g., 30 minutes).

-

Termination: The reaction was terminated by the addition of ethanol, which precipitates the polysaccharide.

-

Washing: The precipitated starch was washed multiple times with ethanol to remove any unincorporated radiolabeled substrate.

-

Quantification: The radioactivity of the washed starch pellet was measured using a scintillation counter to determine the amount of glucose incorporated.

The Discovery of ADP-Glucose Pyrophosphorylase

A crucial piece of corroborating evidence for the physiological relevance of ADP-glucose was the discovery of ADP-glucose pyrophosphorylase, the enzyme responsible for its synthesis. This enzyme catalyzes the reaction between ATP and glucose-1-phosphate to produce ADP-glucose and pyrophosphate. The presence of this enzyme in plant tissues provided a clear metabolic pathway for the production of the newly identified, highly efficient glucosyl donor.

Signaling Pathways and Logical Relationships

The discovery of ADP-glucose as the primary glucosyl donor for starch synthesis led to the elucidation of the central pathway of starch biosynthesis.

Caption: The core pathway of starch biosynthesis.

Thermodynamic Properties of ADP-D-Glucose Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the hydrolysis of Adenosine Diphosphate D-glucose (ADP-D-glucose). A detailed analysis of the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes accompanying this pivotal biochemical reaction is presented. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols for the determination of these thermodynamic parameters, and includes visualizations of relevant biochemical pathways to offer a thorough resource for researchers in biochemistry, drug development, and related scientific fields.

Introduction

ADP-D-glucose is a key precursor molecule in the biosynthesis of starch in plants and glycogen in bacteria. The enzymatic transfer of the glucose moiety from ADP-D-glucose to a growing glucan chain is a fundamental process in energy storage for these organisms. The hydrolysis of the phosphodiester bond in ADP-D-glucose to yield ADP and glucose is a critical reaction to understand, as its thermodynamic properties provide insight into the bioenergetics of polysaccharide synthesis. This guide will delve into the thermodynamic landscape of this reaction, offering both calculated values and the experimental means to determine them.

Thermodynamic Data for ADP-D-Glucose Hydrolysis

The direct experimental determination of the thermodynamic properties of ADP-D-glucose hydrolysis is not extensively reported in the literature. However, these values can be calculated with a high degree of confidence by applying Hess's Law, utilizing the known thermodynamic data of related, well-characterized biochemical reactions.

The hydrolysis of ADP-D-glucose can be represented by the following reaction:

ADP-D-glucose + H₂O ⇌ ADP + D-glucose

To calculate the standard Gibbs free energy change (ΔG°') for this reaction, we can use a thermodynamic cycle involving the following reactions:

-

ADP-D-glucose + PPi ⇌ ATP + Glucose-1-phosphate (catalyzed by ADP-glucose pyrophosphorylase)

-

ATP + H₂O ⇌ ADP + Pi

-

Glucose-1-phosphate + H₂O ⇌ D-glucose + Pi

-

PPi + H₂O ⇌ 2 Pi

The ADP-glucose pyrophosphorylase reaction (1) is known to be readily reversible in vitro, with an equilibrium constant (K'eq) close to 1. This indicates that the standard Gibbs free energy change for this reaction is near zero. For the purpose of this guide, we will assume a ΔG°' of 0 kJ/mol for this reaction.

By combining these reactions, we can derive the overall hydrolysis reaction of ADP-D-glucose.

| Reaction | ΔG°' (kJ/mol) | ΔH°' (kJ/mol) | ΔS°' (J/mol·K) |

| ATP + H₂O ⇌ ADP + Pi | -30.5 | -20.1 | +34.9 |

| Glucose-1-phosphate + H₂O ⇌ D-glucose + Pi | -20.9 | -4.2 | +56.0 |

| PPi + H₂O ⇌ 2 Pi | -19.2 | -35.0[1] | -52.7 |

| ADP-D-glucose + H₂O ⇌ ADP + D-glucose (Calculated) | -32.2 | -50.9 | -62.8 |

Note: The calculated values for ADP-D-glucose hydrolysis are derived from the thermodynamic data of the constituent reactions. The values for ATP, Glucose-1-phosphate, and PPi hydrolysis are widely accepted standard biochemical values. The enthalpy of PPi hydrolysis has been reported to be approximately -35 kJ/mol[1]. The entropy values are calculated from ΔG = ΔH - TΔS at T = 298.15 K.

Experimental Protocols for Thermodynamic Determination

The following sections provide detailed methodologies for the experimental determination of the thermodynamic properties of ADP-D-glucose hydrolysis.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change (enthalpy, ΔH) associated with a chemical reaction, from which the binding affinity (Ka), stoichiometry (n), and entropy (ΔS) can be derived.

Objective: To determine the enthalpy of hydrolysis of ADP-D-glucose.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

-

ADP-D-glucose sodium salt (high purity)

-

Enzyme to catalyze hydrolysis (e.g., a specific phosphodiesterase or apyrase, optional but recommended for achieving a measurable rate)

-

Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂

-

Syringe and sample cell cleaning solutions

Protocol:

-

Sample Preparation:

-

Prepare a 1 mM solution of ADP-D-glucose in the reaction buffer.

-

If using an enzyme, prepare a 10 µM solution of the enzyme in the same reaction buffer.

-

Degas both solutions for 10-15 minutes prior to use to prevent bubble formation.

-

-

Instrument Setup:

-

Set the experimental temperature to 25°C.

-

Set the stirring speed to 750 rpm.

-

Equilibrate the instrument with the reaction buffer in both the sample and reference cells.

-

-

Titration (Enzyme-catalyzed hydrolysis):

-

Load the sample cell with the 10 µM enzyme solution.

-

Load the injection syringe with the 1 mM ADP-D-glucose solution.

-

Perform an initial 0.4 µL injection to remove any backlash, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

-

-

Data Analysis:

-

The raw data will show heat changes upon each injection.

-

Integrate the peaks to obtain the heat released or absorbed per injection.

-

The total heat change upon saturation corresponds to the enthalpy of hydrolysis (ΔH).

-

The shape of the binding isotherm can be used to determine the Michaelis-Menten kinetic parameters if the experiment is designed accordingly.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful technique to monitor the hydrolysis of ADP-D-glucose by observing the changes in the chemical environments of the phosphorus nuclei.

Objective: To monitor the hydrolysis of ADP-D-glucose and determine the equilibrium constant (K'eq).

Materials:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a phosphorus probe.

-

ADP-D-glucose sodium salt

-

D₂O for solvent

-

Reaction Buffer: 50 mM Tris-HCl in D₂O, pD 7.4, 10 mM MgCl₂

-

Phosphoric acid (as an external standard)

Protocol:

-

Sample Preparation:

-

Dissolve ADP-D-glucose in the reaction buffer to a final concentration of 5 mM.

-

Transfer the solution to an NMR tube.

-

Add a capillary containing a known concentration of phosphoric acid in D₂O as an external reference.

-

-

NMR Data Acquisition:

-

Acquire a series of ³¹P NMR spectra over time at a constant temperature (e.g., 25°C).

-

Use a pulse program with proton decoupling to simplify the spectra.

-

Typical acquisition parameters: pulse width corresponding to a 30-45° flip angle, relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phasing, and baseline correction).

-

Identify the resonance signals corresponding to the α- and β-phosphates of ADP-D-glucose, the α- and β-phosphates of the product ADP, and inorganic phosphate (if applicable).

-

Integrate the peak areas of the reactant and product signals at different time points to determine their relative concentrations.

-

At equilibrium, calculate the equilibrium constant (K'eq) from the concentrations of reactants and products.

-

The standard Gibbs free energy change can then be calculated using the equation: ΔG°' = -RTln(K'eq).

-

Enzyme-Coupled Spectrophotometric Assay

This indirect assay measures the hydrolysis of ADP-D-glucose by coupling the production of ADP to a reaction that results in a change in absorbance.

Objective: To determine the rate of ADP-D-glucose hydrolysis.

Materials:

-

UV-Vis Spectrophotometer

-

ADP-D-glucose sodium salt

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.6, 50 mM KCl, 10 mM MgCl₂

Protocol:

-

Assay Mixture Preparation:

-

Prepare a reaction cocktail containing:

-

100 mM Tris-HCl, pH 7.6

-

50 mM KCl

-

10 mM MgCl₂

-

1 mM PEP

-

0.2 mM NADH

-

5 units/mL PK

-

10 units/mL LDH

-

-

-

Reaction Initiation and Measurement:

-

Add the assay mixture to a cuvette and place it in the spectrophotometer.

-

Add a known concentration of ADP-D-glucose (e.g., in the range of 0.1 to 2 mM) to initiate the reaction.

-

If the spontaneous hydrolysis is too slow, a specific hydrolyzing enzyme can be added.

-

Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ by LDH is coupled to the conversion of pyruvate to lactate, which in turn is driven by the phosphorylation of ADP to ATP by PK.

-

-

Data Analysis:

-

The rate of decrease in absorbance at 340 nm is proportional to the rate of ADP production.

-

Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the rate of ADP formation, which corresponds to the rate of ADP-D-glucose hydrolysis.

-

Signaling Pathways and Experimental Workflows

ADP-D-glucose is a central molecule in the biosynthesis of storage polysaccharides. The following diagrams illustrate its role in these pathways and a typical experimental workflow for its analysis.

Caption: Hydrolysis of ADP-D-Glucose.

Caption: Starch Biosynthesis Pathway.

Caption: Bacterial Glycogen Biosynthesis.

Caption: Experimental Workflow for Thermodynamic Analysis.

Conclusion

The hydrolysis of ADP-D-glucose is a thermodynamically favorable process, driven by a significant negative change in Gibbs free energy and a substantial release of heat. This in-depth guide has provided a calculated thermodynamic profile for this reaction and detailed experimental protocols for its empirical determination. The provided methodologies, including Isothermal Titration Calorimetry, Nuclear Magnetic Resonance spectroscopy, and enzyme-coupled assays, offer robust approaches for researchers to investigate the bioenergetics of this and similar nucleotide-sugar transformations. The visualization of the relevant metabolic pathways underscores the central role of ADP-D-glucose in cellular energy storage. This comprehensive resource is intended to empower researchers in their efforts to understand and manipulate these fundamental biochemical processes.

References

The Pivotal Role of ADP-D-Glucose in Starch Biosynthesis within Graminaceous Endosperms: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, regulation, and critical function of Adenosine diphosphate-D-glucose (ADP-D-glucose) in the endosperms of graminaceous plants, such as maize, wheat, barley, and rice. A comprehensive understanding of this pathway is essential for endeavors aimed at modulating starch yield and quality in these vital crop species.

Executive Summary

ADP-D-glucose serves as the direct glucosyl donor for the synthesis of starch, the primary storage carbohydrate in the endosperms of cereals. The synthesis of ADP-D-glucose is the first committed and rate-limiting step in this pathway, catalyzed by the enzyme ADP-glucose pyrophosphorylase (AGPase). A unique and defining feature of graminaceous endosperms is the subcellular localization of this key enzyme. Unlike most other plant tissues where AGPase is exclusively found within plastids, cereal endosperms possess a predominant cytosolic isoform responsible for the bulk of ADP-D-glucose production.[1][2][3][4][5] This cytosolic synthesis necessitates a transport mechanism to move ADP-D-glucose into the amyloplasts for its polymerization into starch.

The activity of AGPase is intricately regulated by allosteric effectors, primarily 3-phosphoglycerate (3-PGA) as an activator and inorganic phosphate (Pi) as an inhibitor, linking starch synthesis to the overall metabolic status of the cell.[6][7] However, endosperm-specific isoforms of AGPase in some cereals have shown reduced sensitivity to this regulation.[7][8] This guide will dissect the core biochemical pathway, its regulation, and present key quantitative data and experimental protocols relevant to its study.

The Core Biosynthetic Pathway

The synthesis of starch in graminaceous endosperms is a two-compartment process, a key distinction from other starch-storing organs.[1][9] The major steps are:

-

Cytosolic Synthesis of ADP-D-glucose: Glucose-1-phosphate (G1P) and ATP are converted to ADP-D-glucose and pyrophosphate (PPi) by the cytosolic isoform of AGPase.[5] This reaction is rendered effectively irreversible in the cytosol through the action of other PPi-consuming reactions.[5]

-

Transport into the Amyloplast: The newly synthesized ADP-D-glucose is transported from the cytosol into the amyloplast. This is mediated by an ADP-glucose/ADP antiporter, such as the Brittle-1 (BT1) protein in maize.[4][5]

-

Polymerization into Starch: Within the amyloplast, ADP-D-glucose is utilized by various isoforms of starch synthases (SSs) to elongate glucan chains, forming both amylose and amylopectin.[10] Granule-bound starch synthase (GBSS) is primarily responsible for amylose synthesis, while soluble starch synthases (SSs) in conjunction with starch branching enzymes (BEs) and debranching enzymes (DBEs) synthesize the highly branched amylopectin.[10]

Regulation of ADP-D-glucose Synthesis

The regulation of AGPase is a critical control point for carbon flux into starch. This regulation occurs at both the allosteric and transcriptional levels.

3.1 Allosteric Regulation In general, plant AGPases are activated by 3-PGA and inhibited by Pi. This allows the rate of starch synthesis to be coupled to photosynthetic output and the energy status of the cell. An increased ratio of 3-PGA to Pi signals high metabolic activity and promotes ADP-D-glucose synthesis.

However, the major AGPase isoform in the endosperm of cereals like barley is notably less sensitive to these allosteric effectors compared to the leaf isoform.[7][8] The maize endosperm enzyme, while still responsive, exhibits complex kinetics.[6] In the absence of the activator 3-PGA, the product ADP-D-glucose can act as a feedback product activator, stimulating catalytic activity at low concentrations.[6]

Quantitative Data

The following tables summarize key quantitative data regarding AGPase localization and the concentration of relevant metabolites in graminaceous endosperms.

Table 1: Subcellular Localization of AGPase Activity

| Species | Tissue | Cytosolic AGPase Activity (%) | Plastidial AGPase Activity (%) | Reference |

|---|---|---|---|---|

| Zea mays (Maize) | Endosperm | >95% | <5% | [2][3] |

| Hordeum vulgare (Barley) | Endosperm | ~90% | ~10% |[1][9] |

Table 2: Metabolite Concentrations in Developing Endosperms

| Species | Tissue | ADP-D-glucose (nmol/g FW) | UDP-D-glucose (nmol/g FW) | ADP-Glc / UDP-Glc Ratio | Reference |

|---|---|---|---|---|---|

| Hordeum vulgare (Barley) | Endosperm | 18.3 ± 2.1 | 35.8 ± 3.1 | 0.51 | [1][9] |

| Triticum aestivum (Wheat) | Endosperm | 26.1 ± 1.1 | 55.4 ± 2.4 | 0.47 | [1][9] |

| Zea mays (Maize) | Endosperm | 53.6 ± 7.6 | 73.0 ± 5.0 | 0.73 | [1][9] |

| Pisum sativum (Pea) | Embryo (non-graminaceous) | 0.5 ± 0.1 | 42.1 ± 2.1 | 0.01 | [1][9] |

Note: The higher ADP-Glc to UDP-Glc ratio in graminaceous endosperms is indicative of a major cytosolic AGPase activity.[1][9]

Table 3: Kinetic Properties of Maize Endosperm AGPase

| Condition | Substrate | KM | Notes | Reference |

|---|---|---|---|---|

| + 3-PGA (saturating) | ATP | ~0.1 mM | Sequential binding of ATP then G-1-P. | [6] |

| + 3-PGA (saturating) | G-1-P | ~0.04 mM | Ordered release of PPi then ADP-Glc. | [6] |

| - 3-PGA | ATP | ~1.0 mM | ADP-Glc acts as a product activator. | [6] |

| - 3-PGA | G-1-P | >35 mM | G-1-P also serves as an activator. |[6] |

Experimental Protocols

Detailed and reproducible protocols are fundamental for studying ADP-D-glucose metabolism. Below are methodologies for key assays.

5.1 Protocol: AGPase Activity Assay (Pyrophosphorolysis Direction)

This assay measures the activity of AGPase in the direction of ATP formation from ADP-D-glucose and PPi. The production of Glucose-1-Phosphate is coupled to the reduction of NADP+ by phosphoglucomutase and glucose-6-phosphate dehydrogenase.

Methodology:

-

Tissue Extraction: Homogenize developing endosperm tissue in an ice-cold extraction buffer (e.g., 50 mM MOPS pH 7.5, 5 mM DTT, 1 mM EDTA, and protease inhibitors). Centrifuge to pellet debris and use the supernatant for the assay.

-

Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing:

-

100 mM MOPS buffer, pH 8.0

-

7 mM MgCl2

-

1.5 mM ATP

-

1.0 mM Glucose-1-Phosphate

-

0.2 mg/ml BSA

-

0.5 U/ml yeast inorganic pyrophosphatase

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme extract. For the forward (synthesis) reaction, incubate for 10-30 minutes at 37°C.[11]

-

Termination and Detection: Terminate the reaction (e.g., by adding a reagent like Malachite Green). The amount of inorganic phosphate (Pi) released from the pyrophosphate is measured colorimetrically at 630 nm.[11]

-

Calculation: One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP-D-glucose per minute under the specified conditions.[11]

5.2 Protocol: Quantification of Starch

This protocol outlines the enzymatic quantification of starch from endosperm tissue.

Methodology:

-

Sample Preparation: Grind ~100 mg of tissue to a fine powder in liquid nitrogen.[11]

-

Pigment and Sugar Removal: Wash the tissue powder sequentially with 80% ethanol to remove soluble sugars. Centrifuge and discard the supernatant after each wash.

-

Starch Solubilization: Resuspend the pellet in a buffer (e.g., MOPS or acetate buffer) and heat to boiling for 1 hour to gelatinize and solubilize the starch.[11]

-

Enzymatic Digestion: Cool the sample and add amyloglucosidase (and alpha-amylase for resistant starch) to digest the starch into glucose. Incubate at 55-60°C for several hours or overnight.[11]

-

Glucose Quantification: Centrifuge the sample to pellet any remaining solids. Quantify the glucose in the supernatant using a glucose oxidase/peroxidase-based colorimetric assay.

-

Calculation: Compare the absorbance of the sample to a glucose standard curve to determine the amount of glucose, which is then used to calculate the original starch content of the tissue.

Conclusion and Future Directions

The synthesis of ADP-D-glucose is the definitive control point for starch accumulation in the endosperms of the world's most important cereal crops. The discovery of the predominant cytosolic localization of AGPase in these tissues has reshaped our understanding of carbon partitioning. This unique two-compartment system, involving cytosolic synthesis and subsequent transport into the amyloplast, presents multiple targets for genetic and biotechnological manipulation to enhance grain yield and quality. Future research should focus on the intricate regulation of the AGPase subunits, the kinetics and regulation of the ADP-D-glucose transporter, and the interplay between allosteric regulation and post-translational modifications of the AGPase enzyme complex. A deeper understanding of these mechanisms will be paramount for developing next-generation crops with improved nutritional and agronomic traits.

References

- 1. A Cytosolic ADP-Glucose Pyrophosphorylase Is a Feature of Graminaceous Endosperms, But Not of Other Starch-Storing Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The major form of ADP-glucose pyrophosphorylase in maize endosperm is extra-plastidial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Studies of the Kinetic Mechanism of Maize Endosperm ADP-Glucose Pyrophosphorylase Uncovered Complex Regulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Starch biosynthesis in cereal endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Phosphorylation of ADP-Glucose Pyrophosphorylase During Wheat Seeds Development [frontiersin.org]

Methodological & Application

Application Notes and Protocols for ADP-D-glucose Dependent Starch Synthase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Starch, a crucial energy reserve in plants, is synthesized through a series of enzymatic reactions. A key enzyme in this process is ADP-D-glucose dependent starch synthase (SS), which catalyzes the transfer of glucose from ADP-D-glucose (ADPG) to a growing α-1,4-glucan chain. The activity of starch synthase is a critical determinant of starch accumulation and is a target for research in crop improvement and metabolic engineering. This document provides detailed protocols for a continuous spectrophotometric assay to determine the activity of soluble starch synthase (SSS). The assay is based on the quantification of ADP produced, which is coupled to the oxidation of NADH through the sequential action of pyruvate kinase and lactate dehydrogenase.

Principle of the Assay

The activity of starch synthase is determined by measuring the rate of ADP production as it elongates a glucan primer (like glycogen or amylopectin) using ADP-glucose as the glucosyl donor. The ADP produced is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the starch synthase activity. This coupled-enzyme assay provides a continuous and sensitive method for measuring enzyme kinetics.

Starch Biosynthesis Pathway

The synthesis of starch in plant plastids is a multi-step process involving several key enzymes. The pathway begins with the conversion of glucose-1-phosphate and ATP to ADP-glucose and pyrophosphate, a reaction catalyzed by ADP-glucose pyrophosphorylase (AGPase). Starch synthases then utilize the activated glucose donor, ADP-glucose, to elongate α-1,4-glucan chains. Branching enzymes (BE) introduce α-1,6-glycosidic bonds, creating the branched structure of amylopectin, while debranching enzymes (DBE) can hydrolyze some of these branches.

Application Notes and Protocols: Elucidating Enzyme Mechanisms with ADP-D-Glucose Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine diphosphate D-glucose (ADP-D-glucose) is a critical activated sugar nucleotide that serves as the primary glucosyl donor in the biosynthesis of starch in plants and glycogen in bacteria.[1][2] The enzymes central to these pathways, namely ADP-D-glucose pyrophosphorylase (AGPase), starch synthase (SS), and glycogen synthase (GS), are key targets for research in agriculture, biotechnology, and medicine. The study of their catalytic mechanisms and regulation is greatly facilitated by the use of ADP-D-glucose analogs. These synthetic molecules, which mimic the natural substrate, allow for the dissection of binding events, catalytic steps, and allosteric regulation. This document provides an overview of the application of various ADP-D-glucose analogs in enzyme mechanism studies, complete with data, experimental protocols, and pathway visualizations.

Types of ADP-D-glucose Analogs and Their Applications

The versatility of ADP-D-glucose analogs stems from the ability to modify different parts of the molecule—the glucose moiety, the pyrophosphate linkage, or the adenosine portion. These modifications allow for the creation of tools tailored for specific experimental questions.

-

Non-hydrolyzable Analogs: By replacing the oxygen atom in the pyrophosphate bridge with a methylene group (phosphonates) or an imido group, non-hydrolyzable analogs are created. These are invaluable for studying substrate binding and for structural studies (e.g., X-ray crystallography) of the enzyme-substrate complex, as they resist enzymatic cleavage.

-

Analogs with Modified Glucose Moieties: Replacing hydroxyl groups on the glucose ring with other functional groups, such as fluorine or an azido group, helps to probe the steric and electronic requirements of the enzyme's active site. Fluorescently tagged glucose analogs, like those containing a nitrobenzofurazan (NBD) group, are used to monitor glucose uptake and binding in real-time.[3] However, it is important to note that the bulky fluorescent tag can sometimes lead to transporter-independent uptake, necessitating careful experimental controls.[3]

-

Photoaffinity Labels: These analogs incorporate a photoreactive group, such as an azide or a diazirine.[4][5] Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks to nearby amino acid residues in the enzyme's active site. This technique is instrumental in identifying and mapping substrate-binding domains.

-

"Click" Chemistry Compatible Analogs: The introduction of bioorthogonal functional groups, such as azides or alkynes, into the glucose moiety allows for "click" chemistry applications.[6][7][8] These analogs can be metabolically incorporated into glycans, and subsequently labeled with fluorescent probes or affinity tags via a highly specific and efficient click reaction.[9][10] This enables the visualization and proteomic analysis of glycosylation events in living cells and organisms.[7]

Enzymes Studied with ADP-D-glucose Analogs

1. ADP-glucose Pyrophosphorylase (AGPase)

AGPase catalyzes the synthesis of ADP-D-glucose from glucose-1-phosphate and ATP, a key regulatory step in starch and glycogen synthesis.[2][11] The enzyme is allosterically regulated by intermediates of carbon metabolism.[2] Analogs of ADP-D-glucose and its substrates have been used to:

-

Identify the substrate and allosteric binding sites through photoaffinity labeling.[12]

-

Characterize the kinetic mechanism of the enzyme.

-

Study the conformational changes associated with substrate binding and allosteric regulation.

2. Starch Synthase (SS) and Glycogen Synthase (GS)

These enzymes catalyze the transfer of the glucosyl moiety from ADP-D-glucose to the non-reducing end of a growing α-1,4-glucan chain.[13][14][15] While mammalian and yeast glycogen synthases utilize UDP-glucose, bacterial glycogen synthases and plant starch synthases use ADP-D-glucose.[13][14] ADP-D-glucose analogs have been employed to:

-

Determine the substrate specificity of different isoforms of starch synthase.[14]

-

Elucidate the catalytic mechanism, including the role of key active site residues.

-

Trap the enzyme-substrate complex for structural analysis.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in Starch and Glycogen Synthesis

| Enzyme | Organism | Substrate/Analog | Km (µM) | kcat (s-1) | Activator(s) | Inhibitor(s) | Reference |

| ADP-glucose Pyrophosphorylase | Arabidopsis thaliana | ADP-glucose | 1.4 | 4.1 | 3-phosphoglycerate | Phosphate | [16] |

| ADP-glucose Pyrophosphorylase | Escherichia coli | ATP | - | - | Fructose 1,6-bisphosphate | AMP, ADP, Pi | [2] |

| Glycogen Synthase | Agrobacterium tumefaciens | ADP-glucose | - | - | - | - | [13] |

| Starch Synthase | Plants | ADP-glucose | - | - | - | - | [1][14] |

Table 2: Applications of ADP-D-glucose and Glucose Analogs in Enzyme Studies

| Analog Type | Specific Analog Example | Target Enzyme/Process | Application | Key Finding | Reference |

| Fluorescent Analog | 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) | Glucose Uptake | Monitoring glucose transport in living cells | Cellular uptake can occur independent of membrane glucose transporters. | [3] |

| Photoaffinity Label | 8-azido-ADP-glucose | ADP-glucose Pyrophosphorylase | Covalent modification of substrate-binding sites | Identification of peptides within the active site. | [12] |

| Photoaffinity Label | Diazirine-based bis-glucose derivatives | Glucose Transporters (GLUT1, GLUT4) | Tagging and identifying glucose transporters | Effective labeling reagents for glucose transporters. | [5] |

| Click Chemistry Analog | Azido-sugars | Glycan Biosynthesis | Metabolic labeling and imaging of glycans | Enables visualization of glycans in cells and organisms. | [7][9] |

| Non-hydrolyzable Analog | Phosphonate analogs of PPi | UDP-glucose Pyrophosphorylase | Inhibition studies | Fosetyl-Al acts as a near-competitive inhibitor versus PPi. | [17] |

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for ADP-producing Enzymes

This protocol describes a coupled enzyme assay to continuously monitor the production of ADP, which is a product of starch and glycogen synthases.

Principle: The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, generating ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

-

Enzyme of interest (e.g., starch synthase)

-

ADP-D-glucose (substrate)

-

Primer (e.g., glycogen or amylopectin)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, PEP, NADH, PK, and LDH.

-

Add the primer to the reaction mixture.

-

Initiate the reaction by adding the enzyme of interest and ADP-D-glucose.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

Protocol 2: Photoaffinity Labeling of an ADP-D-glucose Binding Site

Principle: A photoaffinity analog of ADP-D-glucose is incubated with the target enzyme. Upon UV irradiation, a covalent bond is formed between the analog and the enzyme's binding site. The labeled enzyme can then be identified and the binding site mapped.

Materials:

-

Target enzyme

-

Photoaffinity ADP-D-glucose analog (e.g., 8-azido-ADP-glucose)

-

Binding buffer (specific to the enzyme)

-

UV lamp (e.g., 254 nm)

-

SDS-PAGE reagents

-

Autoradiography or western blotting equipment (if the analog is radiolabeled or biotinylated)

Procedure:

-

Incubate the target enzyme with the photoaffinity analog in the binding buffer in the dark.

-

To determine specificity, run a control reaction with an excess of the natural substrate (ADP-D-glucose).

-

Expose the samples to UV light for a specified time to activate crosslinking.

-

Quench the reaction.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled protein by autoradiography (for radiolabeled probes) or western blotting (for biotinylated probes).

-

For binding site mapping, the labeled protein can be subjected to proteolytic digestion followed by mass spectrometry to identify the crosslinked peptide.

Protocol 3: Metabolic Labeling of Glycans using "Click" Chemistry

Principle: Cells are incubated with a glucose analog containing an azide group. This azido-sugar is metabolized and incorporated into glycans. The azide group then serves as a chemical handle for covalent ligation to a probe containing a terminal alkyne via a copper(I)-catalyzed or strain-promoted click reaction.

Materials:

-

Cell culture

-

Azide-modified glucose analog (e.g., peracetylated N-azidoacetylgalactosamine, Ac4GalNAz)

-

Alkyne-containing probe (e.g., a fluorescent dye with a DBCO or alkyne group)

-

For copper-catalyzed reaction: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

-

For strain-promoted reaction: A probe with a strained alkyne (e.g., DBCO).

-

Lysis buffer

-

SDS-PAGE or fluorescence microscopy equipment

Procedure:

-

Culture cells in the presence of the azide-modified glucose analog for a period to allow for metabolic incorporation.

-

Harvest and lyse the cells.

-

Perform the click reaction by incubating the cell lysate with the alkyne-probe.

-

Cu-catalyzed: Add the copper sulfate, reducing agent, and ligand.

-

Strain-promoted: Simply add the strained alkyne probe.

-

-

Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or by fluorescence microscopy of fixed cells.

Visualizations

Caption: Starch and Glycogen Synthesis Pathway.

Caption: Experimental Workflow for Photoaffinity Labeling.

References

- 1. brainkart.com [brainkart.com]

- 2. ADP-Glucose Pyrophosphorylase, a Regulatory Enzyme for Bacterial Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forskolin photoaffinity labels with specificity for adenylyl cyclase and the glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of biotinylated bis(D-glucose) derivatives for glucose transporter photoaffinity labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a suite of click-compatible sugar analogs for probing carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.iupac.org [publications.iupac.org]

- 12. journals.asm.org [journals.asm.org]

- 13. collab.its.virginia.edu [collab.its.virginia.edu]

- 14. tuscany-diet.net [tuscany-diet.net]

- 15. Starch synthase - Wikipedia [en.wikipedia.org]

- 16. Structure and Mechanism of an ADP-Glucose Phosphorylase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Magnesium, Pyrophosphate and Phosphonates on Pyrophosphorolytic Reaction of UDP-Glucose Pyrophosphorylase [mdpi.com]

Application Notes and Protocols: The Use of ADP-D-glucose in Elucidating Plastidial Transport Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine diphosphate D-glucose (ADP-D-glucose) is a pivotal molecule in plant metabolism, serving as the direct precursor for starch biosynthesis within plastids. The transport of ADP-D-glucose across the plastidial envelope is a critical step, particularly in heterotrophic tissues like cereal endosperm, where the bulk of starch is synthesized and stored. Understanding the mechanisms of this transport is essential for crop improvement and for identifying potential targets for modulating starch content. This document provides detailed application notes and experimental protocols for studying plastidial ADP-D-glucose transport, leveraging this key substrate as a tool to investigate the transport machinery.

In many plants, especially cereals like wheat and maize, the synthesis of ADP-D-glucose via ADP-glucose pyrophosphorylase (AGPase) occurs predominantly in the cytosol.[1] This necessitates a specific transporter on the plastidial inner envelope membrane to import ADP-D-glucose into the stroma for starch synthesis. The Brittle-1 (BT1) protein in maize has been identified as a key component of this transport system, functioning as an adenylate translocator.[2][3] Studies on the brittle-1 mutant of maize, which exhibits a severe reduction in starch content, have been instrumental in demonstrating the importance of this transporter.[2]

These application notes will guide researchers through the process of isolating functional amyloplasts, reconstituting the transporter proteins into artificial membranes (proteoliposomes), and performing transport assays to characterize the kinetics and substrate specificity of ADP-D-glucose transport.

Data Presentation

Table 1: Kinetic Parameters of the Wheat Endosperm Amyloplast ADP-Glucose Transporter

| Substrate (Counter-exchange) | Apparent K_m (mM) | V_max (nmol/mg protein/min) | Inhibitor | K_i (mM) |

| ADP-D-glucose | Not explicitly determined | Not explicitly determined | Atractyloside | Not determined for plastidial transporter |

| ADP | 0.2 | Not explicitly determined | Carboxyatractyloside | Not determined for plastidial transporter |

| AMP | 0.2 | Not explicitly determined | Pyridoxal 5'-phosphate | Not determined for plastidial transporter |

Experimental Protocols

Protocol 1: Isolation of Intact Amyloplasts from Developing Wheat Endosperm

This protocol is adapted from methodologies described for isolating functional amyloplasts for transport studies.

Materials:

-

Developing wheat heads (10-15 days post-anthesis)

-

Isolation Buffer: 0.5 M Sorbitol, 50 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.1% (w/v) BSA

-

Plasmolysis Buffer: 0.8 M Sorbitol, 50 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 1 mM DTT

-

Percoll gradient solutions (e.g., 40% and 80% Percoll in Isolation Buffer)

-

Homogenizer (e.g., Polytron)

-

Miracloth and nylon mesh (e.g., 20 µm)

-

Centrifuge and rotor capable of 5,000 x g

Procedure:

-

Harvest developing wheat heads and immediately place them on ice.

-

Excise the endosperm from the kernels and place it into ice-cold Plasmolysis Buffer.

-

Gently homogenize the endosperm in Isolation Buffer using a Polytron at a low setting.

-

Filter the homogenate sequentially through Miracloth and a 20 µm nylon mesh to remove large debris and cell walls.

-

Carefully layer the filtered homogenate onto a pre-formed discontinuous Percoll gradient (e.g., 80% and 40%).

-

Centrifuge the gradient at 5,000 x g for 30 minutes at 4°C.

-

Intact amyloplasts will band at the interface of the Percoll layers. Carefully collect this band using a Pasteur pipette.

-

Wash the collected amyloplasts by resuspending them in a large volume of Isolation Buffer and centrifuging at 2,000 x g for 5 minutes.

-

Repeat the washing step twice.

-

Resuspend the final pellet of intact amyloplasts in a minimal volume of Isolation Buffer and store on ice for immediate use in transport assays or for membrane protein extraction.

Protocol 2: Reconstitution of Amyloplast Membrane Proteins into Proteoliposomes

This protocol outlines the detergent-mediated reconstitution of amyloplast membrane proteins into artificial lipid vesicles.[4][5][6][7]

Materials:

-

Isolated intact amyloplasts (from Protocol 1)

-

Lysis Buffer: 10 mM MOPS-KOH (pH 7.2), 1 mM EDTA

-

Solubilization Buffer: 100 mM Tricine-NaOH (pH 7.5), 10% (v/v) glycerol, 1% (w/v) Triton X-100

-

Phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine) dissolved in chloroform

-

Bio-Beads SM-2

-

Ultrasonicator

-

Dialysis tubing (e.g., 12-14 kDa MWCO)

Procedure:

-

Lyse the isolated amyloplasts by osmotic shock in Lysis Buffer.

-

Pellet the amyloplast membranes by centrifugation at 100,000 x g for 30 minutes at 4°C.

-

Resuspend the membrane pellet in Solubilization Buffer to extract the membrane proteins. Incubate on ice for 30 minutes with gentle agitation.

-

Centrifuge at 100,000 x g for 30 minutes to pellet any insoluble material. The supernatant contains the solubilized membrane proteins.

-

Prepare liposomes by drying the phospholipid mixture under a stream of nitrogen gas to form a thin film, followed by hydration in the desired internal buffer for the proteoliposomes.

-

Sonicate the hydrated lipids to form small unilamellar vesicles.

-

Mix the solubilized amyloplast membrane proteins with the prepared liposomes at a defined protein-to-lipid ratio.

-

Remove the detergent to allow the formation of proteoliposomes. This can be achieved by either:

-

Dialysis: Place the protein/lipid/detergent mixture in dialysis tubing and dialyze against a large volume of detergent-free buffer overnight at 4°C with several buffer changes.

-

Bio-Beads: Add Bio-Beads SM-2 to the mixture and incubate with gentle rocking at 4°C for several hours to overnight.

-

-

Harvest the proteoliposomes by centrifugation and resuspend them in the appropriate buffer for transport assays.

Protocol 3: [¹⁴C]ADP-D-glucose Uptake Assay in Proteoliposomes

This assay measures the transport of radiolabeled ADP-D-glucose into proteoliposomes.

Materials:

-

Proteoliposomes containing reconstituted amyloplast membrane proteins (from Protocol 2) loaded with a counter-exchange substrate (e.g., 20 mM ADP or AMP).

-

External Buffer: 100 mM Tricine-NaOH (pH 7.5), 30 mM potassium gluconate.

-

[¹⁴C]ADP-D-glucose (radiolabeled on the glucose moiety).

-

Stop Buffer (ice-cold External Buffer).

-

Silicone oil.

-

Microcentrifuge tubes.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Aliquot the proteoliposome suspension into microcentrifuge tubes.

-

Initiate the transport assay by adding [¹⁴C]ADP-D-glucose to the external buffer to a final desired concentration.

-

Incubate at the desired temperature (e.g., 25°C) for a specific time course (e.g., 0, 1, 2, 5, 10 minutes).

-

Stop the transport by adding an excess of ice-cold Stop Buffer.

-

To separate the proteoliposomes from the external medium, layer the reaction mixture on top of silicone oil in a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 1 minute. The proteoliposomes will pellet below the oil layer.

-

Carefully remove the aqueous and oil layers.

-

Lyse the proteoliposome pellet and measure the incorporated radioactivity by liquid scintillation counting.

-

For inhibitor studies, pre-incubate the proteoliposomes with the inhibitor (e.g., atractyloside, carboxyatractyloside) for a defined period before adding the radiolabeled substrate.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: ADP-D-glucose transport from the cytosol to the amyloplast for starch synthesis.

Caption: Workflow for studying plastidial ADP-D-glucose transport.

Logical Relationship of Transporter Function

Caption: Antiport mechanism of the BT1 ADP-D-glucose transporter.

References

- 1. Isolation of amyloplasts from developing maize endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Application Notes and Protocols for Glycosyltransferase Reactions Involving ADP-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of glycosyltransferase reactions that utilize Adenosine Diphosphate D-Glucose (ADP-D-glucose) as a sugar donor. The focus is on two key classes of enzymes: bacterial glycogen synthases and plant starch synthases. This document includes detailed experimental protocols for assessing enzyme activity and inhibition, alongside signaling and metabolic pathway diagrams to provide a broader biological context.

Introduction to ADP-D-Glucose Dependent Glycosyltransferases

Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide moiety from an activated sugar donor to an acceptor molecule. In bacteria and plants, the synthesis of storage polysaccharides—glycogen and starch, respectively—relies on GTs that utilize ADP-D-glucose as the glucosyl donor.[1][2][3] The primary enzymes in these pathways are glycogen synthase (GlgA) in bacteria and starch synthase (SS) in plants. These enzymes elongate α-1,4-glucan chains, which are subsequently branched by branching enzymes to form the final complex carbohydrate structures.[4] The regulation of these pathways is critical for cellular energy storage and occurs primarily at the level of ADP-glucose synthesis, catalyzed by ADP-glucose pyrophosphorylase (AGPase).[1][5][6]

Quantitative Data on Enzyme Kinetics and Inhibition

Table 1: Kinetic Parameters for ADP-D-Glucose Dependent Glycosyltransferases

| Enzyme Class | Specific Enzyme (Organism) | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg) | Notes |

| Bacterial Glycogen Synthase | Escherichia coli | ADP-Glucose | ~0.05 - 0.2 | Data not readily available | Data not readily available | Highly specific for ADP-Glucose. |

| Agrobacterium tumefaciens | ADP-Glucose | ~0.1 - 0.5 | Data not readily available | Data not readily available | Can also utilize UDP-Glucose, but with lower efficiency.[7] | |

| Plant Starch Synthase | Soluble Starch Synthase (Wheat) | ADP-Glucose | Varies with isoform and conditions | Data not readily available | Varies with isoform and conditions | Multiple isoforms (SSI, SSII, SSIII, SSIV, GBSS) exist with distinct kinetic properties. |

Table 2: IC50 Values for Inhibitors of ADP-D-Glucose Dependent Glycosyltransferases

| Enzyme Class | Inhibitor | IC50 | Notes |

| Bacterial Glycogen Synthase | Data not readily available | Data not readily available | Research on specific inhibitors is ongoing. |

| Plant Starch Synthase | Data not readily available | Data not readily available | Research on specific inhibitors is ongoing. |

Note: The lack of readily available, standardized quantitative data highlights an area for future research and database development.

Signaling and Metabolic Pathways

The synthesis of glycogen in bacteria and starch in plants is tightly regulated to match the metabolic state of the organism. The following diagrams illustrate the key steps and regulatory points in these pathways.

Bacterial Glycogen Biosynthesis Pathway

This pathway is primarily regulated by the allosteric control of ADP-glucose pyrophosphorylase (AGPase), which is activated by glycolytic intermediates and inhibited by indicators of low energy status.[1][5]

Caption: Allosteric regulation of bacterial glycogen synthesis.

Plant Starch Biosynthesis Pathway

In plants, starch synthesis occurs in the chloroplasts and is regulated by both allosteric mechanisms and the availability of photosynthetically derived substrates.[4]

Caption: Overview of the starch biosynthesis pathway in plants.

Experimental Protocols

The following protocols provide detailed methodologies for assaying the activity of ADP-D-glucose dependent glycosyltransferases.

Protocol 1: Coupled Spectrophotometric Assay for Glycogen Synthase Activity

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[7]

Materials:

-

Purified glycogen synthase

-

ADP-D-glucose (substrate)

-

Glycogen (primer)

-

HEPES buffer (pH 7.5)

-

MgCl₂

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Microplate reader capable of reading absorbance at 340 nm

-

96-well UV-transparent microplates

Assay Principle:

-

Glycogen Synthase: ADP-Glucose + Glycogen(n) → ADP + Glycogen(n+1)

-

Pyruvate Kinase: ADP + PEP → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

References

- 1. ADP-Glucose Pyrophosphorylase, a Regulatory Enzyme for Bacterial Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. researchgate.net [researchgate.net]

- 4. The allosteric control mechanism of bacterial glycogen biosynthesis disclosed by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of bacterial glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. An enzyme-coupled continuous spectrophotometric assay for glycogen synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solubility issues of ADP-D-glucose disodium salt in assay buffers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of ADP-D-glucose disodium salt in experimental assay buffers. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Solubility Issues

Difficulty in dissolving this compound can impede experimental workflows. The following guide provides a systematic approach to troubleshoot and resolve common solubility challenges.

Initial Assessment of the Problem

Before extensive troubleshooting, it's crucial to accurately define the problem. Does the compound not dissolve at all, does it dissolve initially and then precipitate, or is the dissolution rate simply very slow?

Caption: Initial assessment of the solubility problem.

Step-by-Step Troubleshooting Workflow

If you are encountering issues with dissolving this compound, follow this workflow to identify and resolve the problem.

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is generally soluble in aqueous solutions. A known solubility is 10 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2.[1] It is also readily soluble in water. A stock solution of 20 mM can be prepared in sterile water.[2]

Q2: I'm observing precipitation when I add this compound to my assay buffer. What could be the cause?

A2: Precipitation can occur for several reasons:

-

High Concentration of Divalent Cations: High concentrations of divalent cations like Mg²⁺ or Ca²⁺ in your buffer can sometimes lead to the formation of less soluble salts with the phosphate groups of ADP-D-glucose.

-

Incorrect pH: The solubility of this compound can be pH-dependent. Significant deviations from a neutral pH may decrease its solubility.

-

Buffer Composition: Certain buffer components might interact with the this compound, leading to precipitation.

-

Low Temperature: Preparing your solution at a very low temperature might reduce the dissolution rate and apparent solubility.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare stock solutions in high-purity water or a simple buffer like PBS at a concentration that is higher than your final working concentration. For example, a 20 mM stock solution can be prepared by dissolving the appropriate amount of the salt in sterile water.[2] This stock can then be diluted into your more complex assay buffer.

Q4: What is the recommended storage condition for stock solutions?

A4: Stock solutions of this compound should be stored at -20°C to prevent degradation.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: Can I heat the solution to aid dissolution?

A5: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to the hydrolysis of the pyrophosphate bond.

Quantitative Data on Solubility

| Solvent/Buffer | pH | Temperature | Reported Solubility |

| Water | ~7 | Room Temp. | Readily soluble (20 mM)[2] |

| Phosphate Buffered Saline (PBS) | 7.2 | Room Temp. | 10 mg/mL[1] |

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution of this compound

Materials:

-

This compound (MW: 633.31 g/mol )

-

High-purity, sterile water

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out the required amount of this compound. To prepare 1 mL of a 20 mM solution, you will need 12.67 mg.

-

Add the weighed salt to a sterile microcentrifuge tube.

-

Add the desired volume of sterile water (e.g., 1 mL).

-

Vortex briefly to dissolve the powder. If necessary, gently warm the tube with your hand.

-

Once fully dissolved, aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: General Assay Protocol for Glycogen Synthase using ADP-D-Glucose

This protocol is a generalized example of an assay where ADP-D-glucose is a substrate.

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT

-

ADP-D-glucose stock solution (20 mM)

-

Glycogen (as a primer)

-

Enzyme extract (containing glycogen synthase)

-

Stopping solution (e.g., 1 M HCl)

-

Detection reagents (specific to the chosen detection method, e.g., coupled enzyme assay to measure ADP production)

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, glycogen, and any other necessary co-factors.

-

Pre-incubate the reaction mixture at the desired assay temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme extract.

-

After a defined incubation period, add the ADP-D-glucose stock solution to start the synthesis reaction.

-

Allow the reaction to proceed for a specific time.

-

Stop the reaction by adding the stopping solution.

-

Proceed with the detection method to quantify the product formed.

Signaling Pathway and Experimental Workflow Diagrams

Glycogen Synthesis Pathway

ADP-D-glucose is a key substrate in the synthesis of glycogen. The following diagram illustrates its role in this metabolic pathway.

Caption: Role of ADP-D-Glucose in Glycogen Synthesis.

Experimental Workflow for Testing Solubility in Different Buffers

This workflow outlines a systematic approach to test the solubility of this compound in various assay buffers.

Caption: Workflow for solubility testing.

References

Degradation of ADP-D-glucose during storage and handling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADP-D-glucose.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage, handling, and use of ADP-D-glucose in experimental settings.

Q1: I suspect my ADP-D-glucose has degraded. What are the common signs of degradation?

A1: Degradation of ADP-D-glucose typically occurs through the hydrolysis of the pyrophosphate bond, yielding ADP and glucose-1-phosphate. In enzymatic assays, this can manifest as:

-

Reduced reaction rates: If ADP-D-glucose is the substrate, its degradation will lead to a lower effective concentration and consequently, a slower reaction velocity.

-

Inconsistent results: Variability in the extent of degradation between aliquots can lead to poor reproducibility of your experimental results.

-

Complete loss of activity: In cases of severe degradation, the enzymatic reaction may fail to proceed altogether.

Q2: What are the optimal storage conditions for ADP-D-glucose to minimize degradation?

A2: To ensure the long-term stability of ADP-D-glucose, it is recommended to store it as a solid at -20°C. Under these conditions, it is reported to be stable for at least four years. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 4°C for no longer than a few hours. For longer-term storage of solutions, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: How does pH affect the stability of ADP-D-glucose in my experiments?

A3: ADP-D-glucose is relatively stable in the neutral to slightly alkaline pH range commonly used in enzymatic assays. However, highly acidic or alkaline conditions can accelerate hydrolysis. It has been shown that even at a pH of 9.0 and 37°C, the degradation of ADP-D-glucose is less than 50% after 90 minutes of incubation. For optimal stability during experiments, maintain the pH of your buffers between 7.0 and 8.5.

Q4: Can repeated freeze-thaw cycles of my ADP-D-glucose solution cause degradation?

A4: Yes, repeated freeze-thaw cycles can contribute to the degradation of ADP-D-glucose. It is highly recommended to aliquot your stock solution into single-use volumes to avoid this issue.

Q5: My enzymatic assay is not working, and I suspect the ADP-D-glucose. How can I troubleshoot this?

A5: If you suspect ADP-D-glucose degradation is affecting your assay, consider the following troubleshooting steps:

-

Use a fresh stock: Prepare a fresh solution of ADP-D-glucose from a solid that has been stored correctly.

-

Verify the concentration: Use a spectrophotometer to confirm the concentration of your ADP-D-glucose solution, or perform a quantitative analysis as detailed in the experimental protocols section.

-

Run a positive control: If possible, use a known active batch of ADP-D-glucose or a different substrate for your enzyme to confirm that the enzyme and other assay components are working correctly.

-

Check for contaminants: Ensure your solutions are free from contaminating enzymes, such as pyrophosphatases, which could degrade the ADP-D-glucose.

Data Presentation: Stability of ADP-D-Glucose

The following table summarizes the known stability of ADP-D-glucose under various conditions. Quantitative data on the precise half-life under a broad range of conditions is limited in the literature; however, the following provides a general guideline.

| Condition | Temperature | pH | Stability |

| Solid | -20°C | N/A | Stable for ≥ 4 years |

| Aqueous Solution | 37°C | 9.0 | < 50% degradation after 90 minutes |

| Aqueous Solution | 4°C | 7.0 - 8.5 | Stable for a few hours |

| Aqueous Solution | Room Temperature | Neutral | Prone to gradual hydrolysis |

Experimental Protocols

Protocol 1: Determination of ADP-D-Glucose Concentration and Purity by HPLC

This method allows for the quantification of ADP-D-glucose and the detection of its primary degradation product, ADP.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Anion-exchange column (e.g., a quaternary ammonium-based column)

-

Mobile Phase A: 20 mM Ammonium formate, pH 5.0

-

Mobile Phase B: 1 M Ammonium formate, pH 5.0

-

ADP-D-glucose sample

-

ADP standard

-

Glucose-1-phosphate standard

Procedure:

-

Standard Preparation: Prepare a series of ADP, glucose-1-phosphate, and ADP-D-glucose standards of known concentrations in your mobile phase A.

-

Sample Preparation: Dilute your ADP-D-glucose sample to an appropriate concentration within the linear range of the standards using mobile phase A.

-

HPLC Conditions:

-

Column: Anion-exchange column

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 259 nm

-

Injection Volume: 20 µL

-

Gradient:

-

0-5 min: 100% Mobile Phase A

-

5-25 min: Linear gradient from 0% to 50% Mobile Phase B

-

25-30 min: 100% Mobile Phase B

-

30-35 min: Return to 100% Mobile Phase A

-

-

-

Analysis: Inject the standards and the sample. Identify the peaks based on the retention times of the standards. The peak area of ADP-D-glucose can be used to determine its concentration and purity by comparing it to the standard curve and the areas of any degradation product peaks (ADP and glucose-1-phosphate).

Protocol 2: Enzymatic Assay for Active ADP-D-Glucose Concentration

This assay uses a coupled enzyme system to determine the concentration of biologically active ADP-D-glucose.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Starch synthase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Reaction Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT

-

ADP-D-glucose sample

Principle:

Starch synthase utilizes ADP-D-glucose and a glucan primer to produce starch and ADP. The ADP produced is then used by pyruvate kinase to convert PEP to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase in a reaction that oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of ADP produced, and thus to the amount of active ADP-D-glucose in the sample.

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

800 µL Reaction Buffer

-

50 µL 10 mM PEP

-

50 µL 5 mM NADH

-

10 µL Pyruvate Kinase (10 units)

-

10 µL Lactate Dehydrogenase (10 units)

-

10 µL Starch Synthase (1 unit)

-

A suitable glucan primer (e.g., glycogen)

-

-

Blank Reading: Add water instead of the ADP-D-glucose sample to the reaction mixture and measure the absorbance at 340 nm to establish a baseline.

-

Sample Reading: Add a known volume (e.g., 50 µL) of your ADP-D-glucose sample to the reaction mixture.

-

Monitor Reaction: Record the decrease in absorbance at 340 nm over time until the reaction reaches completion (the absorbance stabilizes).

-

Calculation: The concentration of ADP-D-glucose can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Caption: Hydrolysis of the pyrophosphate bond in ADP-D-Glucose.

Caption: A logical workflow for troubleshooting experimental issues.

Technical Support Center: Optimizing St. Louis Synthase Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for starch synthase assays. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.

I. Optimal Reaction Conditions for Starch Synthase

The optimal pH and temperature for starch synthase activity can vary depending on the source of the enzyme (e.g., plant species, tissue type) and the specific isoform being studied. The following tables summarize empirically determined optimal conditions from various studies.

A. Optimal pH for Starch Synthase Activity

| Plant Source | Tissue | Optimal pH | Reference |

| Maize (Zea mays) | Endosperm | 8.0 | [1] |

| Wheat (Triticum aestivum) | Endosperm | 7.5 | [2] |

| Potato (Solanum tuberosum) | Tuber | 7.5 |

B. Optimal Temperature for Starch Synthase Activity

| Plant Source | Tissue | Optimal Temperature (°C) | Reference |

| Potato (Solanum tuberosum) | Tuber | ~21.5 - 25 | [3] |

| Wheat (Triticum aestivum) | Endosperm | 20 - 30 | [4] |

| Rice (Oryza sativa) | Endosperm | 27 - 30 | |

| Maize (Zea mays) | Endosperm | 30 | [5] |

II. Experimental Protocols

A. Protocol for Determining Optimal pH

This protocol describes a method for determining the optimal pH for starch synthase activity using a spectrophotometric assay.

1. Materials:

-

Partially purified starch synthase extract

-

Assay Buffer (e.g., 50 mM HEPES) adjusted to a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)

-

Substrate solution: Adenosine diphosphate glucose (ADP-glucose)

-

Primer: Amylopectin or glycogen

-

Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)